5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and their role as building blocks in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with hydroxylamine to form the isoxazole ring . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery efforts.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-pyrazolecarboxaldehyde: A precursor in the synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole.
Isoxazole: Shares the isoxazole ring structure but lacks the pyrazole moiety.
Pyrazole: Contains the pyrazole ring but lacks the isoxazole moiety.
Uniqueness
This compound is unique due to the combination of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure can confer unique chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-11(2)10-6)8-3-4-9-12-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUEBPKFGYXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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